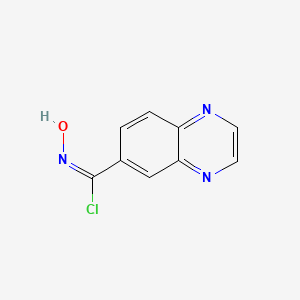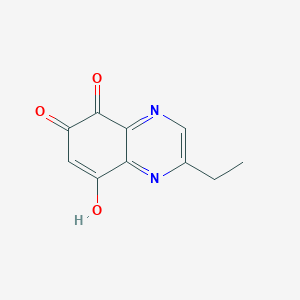
2-Ethyl-6-hydroxyquinoxaline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-hydroxyquinoxaline-5,8-dione is a nitrogen-containing heterocyclic compound with the molecular formula C10H8N2O3 . It belongs to the quinoxaline family, which is known for its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including 2-Ethyl-6-hydroxyquinoxaline-5,8-dione, typically involves the condensation of 1,2-diamines with 1,2-diketones . One efficient method utilizes titanium silicate (TS-1) as a catalyst in methanol at room temperature, yielding high purity products . Other catalysts such as molecular iodine, cerium ammonium nitrate, and sulfamic acid have also been employed in various reaction conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often focuses on green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, use of recyclable catalysts, and solvent-free reactions are preferred for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-hydroxyquinoxaline-5,8-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using halogenated quinoxalines and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities .
Scientific Research Applications
2-Ethyl-6-hydroxyquinoxaline-5,8-dione has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-hydroxyquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the ethyl and hydroxy groups.
Quinazoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Cinnoline: Similar to quinoxaline but with a different arrangement of nitrogen atoms in the ring.
Uniqueness: 2-Ethyl-6-hydroxyquinoxaline-5,8-dione is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-ethyl-8-hydroxyquinoxaline-5,6-dione |
InChI |
InChI=1S/C10H8N2O3/c1-2-5-4-11-9-8(12-5)6(13)3-7(14)10(9)15/h3-4,13H,2H2,1H3 |
InChI Key |
NAGSINSPHXKGBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)
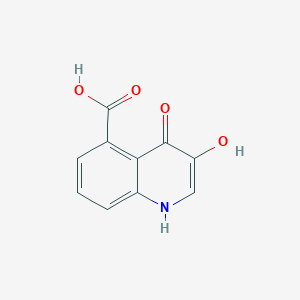
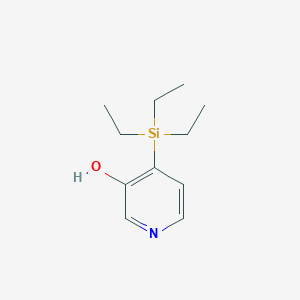
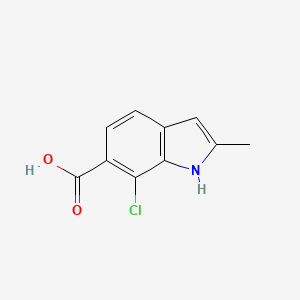
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)

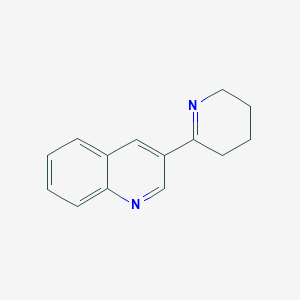
![5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11894233.png)
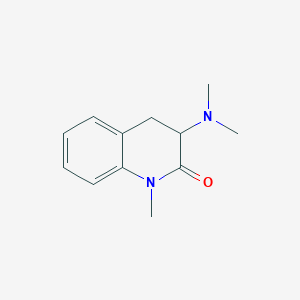

![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)


